REACTION_CXSMILES
|
ClC1C=C(C(F)(F)F)C=CC=1O[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:13]=1[Cl:22].[N+:31]([O-:34])(O)=[O:32]>S(=O)(=O)(O)O>[Cl:22][C:13]1[CH:14]=[C:15]([C:18]([F:19])([F:20])[F:21])[CH:16]=[CH:17][C:12]=1[O:11][C:10]1[CH:5]=[C:6]([O:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:19])[F:20])=[CH:14][C:13]=2[Cl:22])[CH:7]=[CH:8][C:9]=1[N+:31]([O-:34])=[O:32]
|
Name
|
bis(2-chloro-4-trifluoromethylphenoxy)benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(OC2=C(C=CC=C2)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C=CC(=C1)C(F)(F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
under stirring at 10° to 15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise into a mixed acid
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at 20° to 27° C. for additional one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
the resultant precipitate of an oily product was extracted with benzene
|
Type
|
WASH
|
Details
|
The extract was washed with a dilute aqueous sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over sodium sulfate and evaporation of benzene
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from isopropyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC2=C(C=CC(=C2)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |